molecular formula C24H20N4O2 B11695713 5-P-Tolyl-2H-pyrazole-3-carboxylic acid (3-phenoxy-benzylidene)-hydrazide

5-P-Tolyl-2H-pyrazole-3-carboxylic acid (3-phenoxy-benzylidene)-hydrazide

Cat. No.: B11695713
M. Wt: 396.4 g/mol
InChI Key: XDCYGORMKQMFFC-PCLIKHOPSA-N
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Description

5-P-Tolyl-2H-pyrazole-3-carboxylic acid (3-phenoxy-benzylidene)-hydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring, a carboxylic acid group, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-P-Tolyl-2H-pyrazole-3-carboxylic acid (3-phenoxy-benzylidene)-hydrazide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a β-keto ester with hydrazine under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Formation of the Hydrazide Moiety: The hydrazide group is formed by reacting the carboxylic acid with hydrazine hydrate.

    Benzylidene Formation: The final step involves the condensation of the hydrazide with 3-phenoxybenzaldehyde under reflux conditions in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and tolyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction of the hydrazide moiety can yield corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄), chlorosulfonic acid, and halogens (Cl₂, Br₂).

Major Products

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Amines, hydrazines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

5-P-Tolyl-2H-pyrazole-3-carboxylic acid (3-phenoxy-benzylidene)-hydrazide has been studied for various applications:

    Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: Used in enzyme inhibition studies and as a probe for understanding biochemical pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-P-Tolyl-2H-pyrazole-3-carboxylic acid (3-phenoxy-benzylidene)-hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-2H-pyrazole-3-carboxylic acid hydrazide
  • 5-(4-Methylphenyl)-2H-pyrazole-3-carboxylic acid hydrazide
  • 3-Phenoxybenzaldehyde hydrazone derivatives

Uniqueness

5-P-Tolyl-2H-pyrazole-3-carboxylic acid (3-phenoxy-benzylidene)-hydrazide is unique due to the presence of both the pyrazole ring and the benzylidene hydrazide moiety, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

3-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H20N4O2/c1-17-10-12-19(13-11-17)22-15-23(27-26-22)24(29)28-25-16-18-6-5-9-21(14-18)30-20-7-3-2-4-8-20/h2-16H,1H3,(H,26,27)(H,28,29)/b25-16+

InChI Key

XDCYGORMKQMFFC-PCLIKHOPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

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